molecular formula C8H9BrN2O2 B13666823 Ethyl 5-bromo-3-methylpyrazine-2-carboxylate

Ethyl 5-bromo-3-methylpyrazine-2-carboxylate

Cat. No.: B13666823
M. Wt: 245.07 g/mol
InChI Key: KOKFFITXPSTTII-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-3-methylpyrazine-2-carboxylate can be synthesized through the bromination of ethyl 5-methylpyrazine-2-carboxylate. The reaction typically involves the use of a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out at a relatively low temperature to prevent over-bromination and to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The bromination reaction is monitored closely to avoid side reactions and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 5-bromo-3-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-5(2)11-6(9)4-10-7/h4H,3H2,1-2H3

InChI Key

KOKFFITXPSTTII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1C)Br

Origin of Product

United States

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